![molecular formula C9H18O3 B085339 Butyl 3-ethoxypropanoate CAS No. 14144-35-5](/img/structure/B85339.png)
Butyl 3-ethoxypropanoate
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Overview
Description
Butyl 3-ethoxypropanoate is a chemical compound that belongs to the family of esters. It is widely used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of butyl 3-ethoxypropanoate is not fully understood. However, it is known to act as a weak acid. It can donate a proton to a base, forming a conjugate base. This property makes it useful in acid-catalyzed reactions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be a non-toxic and non-irritating compound. It is also not expected to have any significant environmental impact.
Advantages and Limitations for Lab Experiments
One of the main advantages of butyl 3-ethoxypropanoate is its low toxicity and non-irritating nature. This makes it a safer alternative to other solvents commonly used in organic chemistry reactions. However, its high boiling point and low volatility can make it difficult to remove from reaction mixtures. Additionally, it may not be suitable for reactions that require a highly polar solvent.
Future Directions
There are several future directions for the use of butyl 3-ethoxypropanoate in scientific research. One area of interest is its potential use as a solvent in green chemistry reactions. Another area of interest is its use as a reference standard in analytical chemistry. Further studies are needed to fully understand its mechanism of action and potential applications in various fields of research.
Conclusion:
In conclusion, this compound is a useful compound with a wide range of applications in scientific research. Its unique properties make it a safer alternative to other solvents commonly used in organic chemistry reactions. Further studies are needed to fully understand its mechanism of action and potential applications in various fields of research.
Synthesis Methods
Butyl 3-ethoxypropanoate can be synthesized by the reaction of butanoic acid with butanol and ethyl chloroformate. This reaction is carried out under specific conditions and requires the use of a catalyst. The resulting product is a clear, colorless liquid with a fruity odor.
Scientific Research Applications
Butyl 3-ethoxypropanoate has a wide range of applications in scientific research. It is commonly used in the synthesis of other compounds, such as pharmaceuticals, fragrances, and flavors. It is also used as a solvent in organic chemistry reactions. Additionally, this compound is used as a reference standard in analytical chemistry.
properties
CAS RN |
14144-35-5 |
---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
butyl 3-ethoxypropanoate |
InChI |
InChI=1S/C9H18O3/c1-3-5-7-12-9(10)6-8-11-4-2/h3-8H2,1-2H3 |
InChI Key |
MVWVAXBILFBQIZ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CCOCC |
Canonical SMILES |
CCCCOC(=O)CCOCC |
Other CAS RN |
14144-35-5 |
solubility |
0.02 M |
synonyms |
butyl 3-ethoxypropanoate |
Origin of Product |
United States |
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